molecular formula C20H20ClNO3S B12141403 (2E)-N-benzyl-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

(2E)-N-benzyl-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

Cat. No.: B12141403
M. Wt: 389.9 g/mol
InChI Key: DIEGCRVHUANPMO-DHZHZOJOSA-N
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Description

The compound (2E)-N-benzyl-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide is an α,β-unsaturated acrylamide derivative featuring a 4-chlorophenyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) moiety. Its structure is characterized by an (E)-configured double bond, a benzyl group, and a sulfone-containing tetrahydrothiophene ring.

Properties

Molecular Formula

C20H20ClNO3S

Molecular Weight

389.9 g/mol

IUPAC Name

(E)-N-benzyl-3-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

InChI

InChI=1S/C20H20ClNO3S/c21-18-9-6-16(7-10-18)8-11-20(23)22(14-17-4-2-1-3-5-17)19-12-13-26(24,25)15-19/h1-11,19H,12-15H2/b11-8+

InChI Key

DIEGCRVHUANPMO-DHZHZOJOSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

The compound (2E)-N-benzyl-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide is a novel synthetic derivative with potential biological activity. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and enzyme inhibition activities based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzyl group, a chlorophenyl moiety, and a tetrahydrothiophene ring with a sulfone group. Its molecular formula is C19H20ClN2O2SC_{19}H_{20}ClN_{2}O_{2}S with a molecular weight of approximately 364.89 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives similar to (2E)-N-benzyl-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide. For instance, compounds featuring the 4-chlorophenyl group have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Key Findings:

  • Cytotoxicity : Compounds structurally related to this compound showed IC50 values ranging from 2.32 µg/mL to 51.56 µg/mL against MCF-7 and HepG2 cells, indicating strong anticancer properties .
  • Mechanism of Action : The mechanism involves inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio, leading to cell cycle arrest at S and G2/M phases .

Antimicrobial Activity

The biological activity of (2E)-N-benzyl-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide has also been evaluated for antimicrobial properties:

Activity Assessment:

  • Bacterial Inhibition : Similar compounds have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its ability to inhibit specific enzymes:

Key Enzyme Targets:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have exhibited strong inhibitory effects on acetylcholinesterase, which is crucial for neurotransmission regulation.
  • Urease Inhibition : Notably, several derivatives have demonstrated significant urease inhibition, which is relevant for treating urinary tract infections .

Case Studies

  • In Vivo Studies : A study involving a tumor-bearing mouse model demonstrated that related compounds effectively targeted sarcoma cells, showcasing their potential for selective tumor targeting in therapeutic applications .
  • Structure-Activity Relationship (SAR) : The modification of substituents on the benzyl or chlorophenyl groups significantly influenced the biological activity, highlighting the importance of structural optimization in drug design .

Comparative Table of Biological Activities

CompoundActivity TypeTarget Cell LineIC50 Value (µg/mL)Mechanism of Action
4eAnticancerMCF-75.36Apoptosis induction via Bax/Bcl-2 ratio
4iAnticancerHepG22.32Cell cycle arrest
7lAntimicrobialSalmonella typhiModerateBacterial cell wall disruption
7mEnzyme InhibitionAcetylcholinesteraseStrong inhibitionCompetitive inhibition

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents on the benzyl ring, aryl groups, or the sulfone-containing moiety. Below is a comparative analysis:

Table 1: Comparative Analysis of Structural Analogs
Compound Name / ID Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features Reference
Target Compound 4-chlorophenyl, 1,1-dioxidotetrahydrothiophen-3-yl C₂₀H₁₉ClN₂O₃S 402.89 Sulfone group enhances polarity; para-chloro substituent optimizes steric/electronic effects.
(2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide 2-chlorophenyl, 3,4-dimethoxybenzyl C₂₃H₂₅ClN₂O₅S 500.97 Ortho-chloro and dimethoxy groups may reduce solubility but improve lipophilicity.
(E)-N-benzyl-3-(4-chlorophenyl)-N-(2-formyl-4-methylphenyl)acrylamide 4-chlorophenyl, 2-formyl-4-methylphenyl C₂₃H₁₉ClN₂O₂ 402.87 Formyl and methyl groups introduce steric hindrance; potential for Schiff base formation.
(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide 4-isobutylphenyl C₂₀H₂₃NO 293.40 Bulky isobutyl group increases hydrophobicity; lacks sulfone moiety.
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide 3-chloro-4-fluorophenyl, 4-isobutylphenyl C₁₉H₁₉ClFNO 331.81 Dual halogen substituents (Cl, F) enhance electronegativity and potential bioactivity.

Physicochemical Properties

  • Solubility: The sulfone group in the target compound likely improves aqueous solubility compared to non-polar analogs like the isobutylphenyl derivative (, molar mass 293.40 g/mol) .
  • Thermal Stability : Halogenated derivatives (e.g., 4-chlorophenyl, 3-chloro-4-fluorophenyl) may exhibit higher melting points due to stronger intermolecular interactions .

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